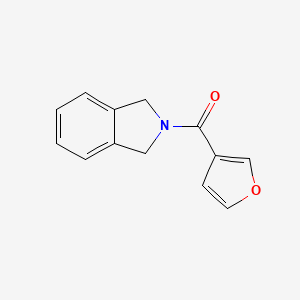

Furan-3-yl(isoindolin-2-yl)methanone

Description

Properties

IUPAC Name |

1,3-dihydroisoindol-2-yl(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(12-5-6-16-9-12)14-7-10-3-1-2-4-11(10)8-14/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOPXOUASLFEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(isoindolin-2-yl)methanone typically involves the reaction of furan derivatives with isoindoline precursors. One common method involves the condensation of furan-3-carboxaldehyde with isoindoline-2-carboxylic acid under acidic conditions to form the desired methanone compound. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(isoindolin-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The methanone group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Furan-3-yl(isoindolin-2-yl)methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Furan-3-yl(isoindolin-2-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science:

Mechanism of Action

The biological activity of Furan-3-yl(isoindolin-2-yl)methanone is attributed to its ability to interact with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the isoindoline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and inferred properties:

Key Observations :

- Positional Isomerism (Furan-3-yl vs. Furan-2-yl): The substitution pattern on the furan ring significantly influences electronic properties.

- Thermal Stability: Compounds stabilized by hydrogen bonds, such as di(1H-tetrazol-5-yl)methanone oxime (decomposition at 288.7°C), suggest that this compound could achieve similar stability if intermolecular H-bonds are present .

- Biological Activity: The isoindolin-2-yl methanone scaffold in shows binding to Hsp90, a heat shock protein involved in cancer progression. The furan-3-yl group may modulate this interaction by altering electron density or steric bulk compared to phenol-based fragments .

Crystallographic and Supramolecular Features

- Hydrogen-Bonding Networks: Analogous compounds, such as (4-chlorophenyl)[2-(10-hydroxyphenanthren-9-yl)phenanthro[9,10-b]furan-3-yl]methanone, form inversion dimers via O–H⋯O and C–H⋯O interactions. This compound is expected to adopt similar three-dimensional architectures, enhancing crystallinity and stability .

- Crystal System: Isoindoline-containing methanones often crystallize in orthorhombic systems (e.g., compound 4 in ), with densities around 1.675 g·cm⁻³, suggesting comparable packing efficiency for the target compound .

Biological Activity

Furan-3-yl(isoindolin-2-yl)methanone is a compound characterized by the presence of both furan and isoindoline moieties linked via a methanone group. This unique structure suggests potential for diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

This compound likely interacts with multiple biological targets. The mechanism of action is believed to involve:

- Anticancer Activity : Similar compounds have shown effectiveness in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The compound may exhibit activity against various pathogens, potentially through the inhibition of key metabolic pathways.

- Anti-inflammatory Effects : It could modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Its structural similarities to known neuroprotective agents suggest potential in protecting neuronal cells from oxidative stress.

Biological Activities

Research indicates that this compound exhibits various biological activities:

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits viral replication in vitro, potentially targeting viral enzymes. | |

| Anticancer | Induces apoptosis in cancer cell lines; IC50 values suggest significant potency. | |

| Antimicrobial | Effective against bacterial strains; shows promise in treating infections. | |

| Anti-inflammatory | Reduces levels of inflammatory markers in animal models. | |

| Antidiabetic | Exhibits insulin-mimetic effects, improving glucose uptake in cells. |

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Study : A recent study evaluated the cytotoxic effects of a series of isoindole derivatives, revealing that certain substitutions on the isoindole ring enhanced anticancer activity against various cancer cell lines, with IC50 values ranging from 0.40 μM to 4.42 μM depending on the specific compound structure .

- Antimicrobial Evaluation : Testing against common pathogens showed that derivatives with electron-withdrawing groups exhibited enhanced antimicrobial properties, suggesting that structural modifications can significantly impact efficacy .

- Neuroprotective Assessment : In vitro studies demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential for neurodegenerative disease treatment .

Research Findings

Recent investigations into the biological properties of this compound and related compounds have yielded promising results:

Table 1: Summary of Biological Activities and IC50 Values

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Furan-3-yl(isoindolin-2-yl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or Friedel-Crafts acylation. For example, derivatives with furan and isoindoline motifs are often prepared using palladium catalysts (e.g., Pd(PPh₃)₄) and boron-containing reagents under inert atmospheres. Reaction optimization includes adjusting temperature (e.g., 80–110°C), solvent polarity (e.g., THF or DMF), and stoichiometry of reagents to improve yields (typically 5–75% for analogous compounds) .

Q. How is X-ray crystallography employed to determine the structural features of this compound?

- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and supramolecular interactions. For example, dihedral angles between fused aromatic systems (e.g., 5.14–57.79°) and hydrogen-bonding networks (O–H⋯O, C–H⋯O) are critical for understanding molecular packing. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

- Methodology :

Synthetic diversification : Introduce substituents (e.g., halogens, methoxy groups) to the furan or isoindoline moieties to modulate electronic and steric effects.

Bioassays : Test derivatives against target systems (e.g., microbial growth inhibition assays, enzyme activity screens). For instance, furan-containing methanones have shown antimicrobial potential in MIC (Minimum Inhibitory Concentration) assays .

Data analysis : Use statistical tools (e.g., regression models) to correlate substituent properties (Hammett constants, logP) with bioactivity .

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved during characterization?

- Methodology :

- NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, coupling constants in NMR can differentiate between cis/trans isomers.

- IR : Compare experimental carbonyl stretches (e.g., 1591–1700 cm) with computational predictions (DFT) to confirm functional groups .

- Cross-validation : Combine crystallographic data (e.g., bond lengths from XRD) with spectroscopic results to validate structural assignments .

Q. What computational methods are effective for predicting the reactivity and electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, furan rings often exhibit high electron density, influencing reactivity in cross-coupling reactions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

- Solvent modeling : Use PCM (Polarizable Continuum Model) to assess solvation effects on reaction pathways .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between crystallographic and spectroscopic data?

- Case study : If XRD indicates a planar furan ring while NMR suggests conformational flexibility:

Revisit refinement parameters : Check for overfitting in SHELXL (e.g., displacement parameters, twin laws) .

Dynamic effects : Perform variable-temperature NMR to detect ring puckering or rotational barriers .

Synchrotron validation : High-resolution XRD (λ < 1 Å) can resolve subtle structural discrepancies .

Experimental Design Considerations

Q. What strategies improve yield in multi-step syntheses of methanone derivatives?

- Key steps :

- Protecting groups : Use TBS (tert-butyldimethylsilyl) for hydroxyl groups to prevent side reactions during acylation .

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki couplings to enhance cross-coupling efficiency .

- Workup optimization : Employ column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.